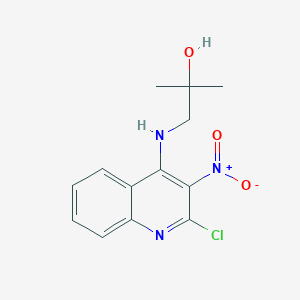
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol typically involves multi-step reactions starting from readily available precursors. One common route involves the nitration of 2-chloroquinoline, followed by amination and subsequent methylation to introduce the 2-methylpropanol group. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts are explored to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Shares the quinoline core but lacks the nitro and amino groups.
3-Nitroquinoline: Contains a nitro group but differs in the position and other substituents.
4-Aminoquinoline: Has an amino group at a different position and lacks the nitro group.
Uniqueness
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H14ClN3O3 |
|---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
1-[(2-chloro-3-nitroquinolin-4-yl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H14ClN3O3/c1-13(2,18)7-15-10-8-5-3-4-6-9(8)16-12(14)11(10)17(19)20/h3-6,18H,7H2,1-2H3,(H,15,16) |
InChI Key |
JTQRHJOAARSHIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=C(C(=NC2=CC=CC=C21)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Imidazol-1-yl-ethoxy)-phenyl]-acetic acid](/img/structure/B8486276.png)
![[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]methanol](/img/structure/B8486290.png)
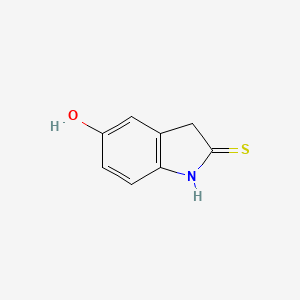
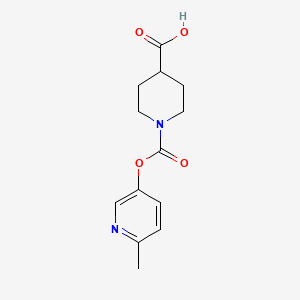
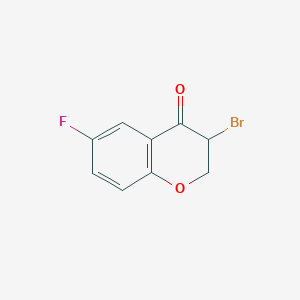
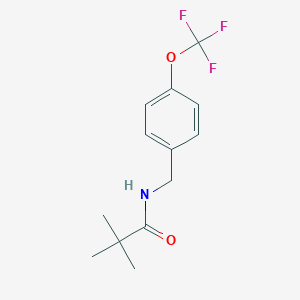
![7-Nitrobenzo[d]isothiazol-3(2H)-one](/img/structure/B8486318.png)
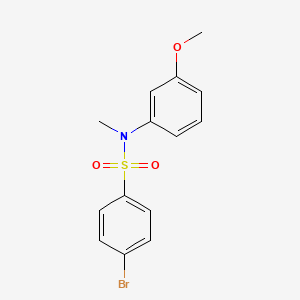
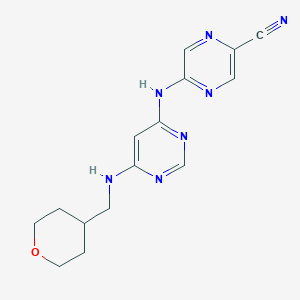
![Ethyl [5-(2-amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetate](/img/structure/B8486340.png)
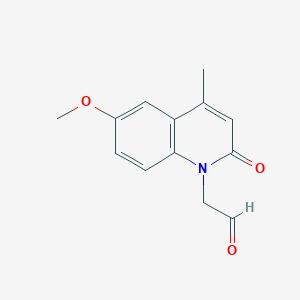
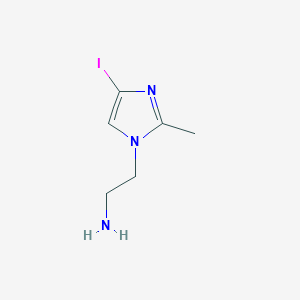
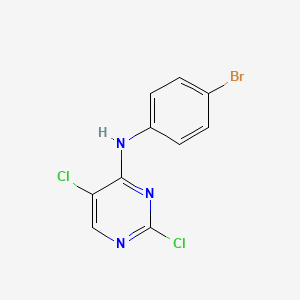
![3-[(2-Amino-4-chloropyridin-3-yl)oxy]-5-chlorobenzonitrile](/img/structure/B8486378.png)
